molecular formula C21H12Cl5N3S B2717173 2-[(3,4-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone CAS No. 478042-13-6

2-[(3,4-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone

Cat. No.: B2717173
CAS No.: 478042-13-6
M. Wt: 515.66
InChI Key: TYSUOSIVYARJTO-USHMODERSA-N
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Description

2-[(3,4-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of indole, benzyl, and hydrazone moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone typically involves multiple steps, starting with the preparation of the indole core The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions

The final step involves the formation of the hydrazone linkage by reacting the indole derivative with 2,4,6-trichlorophenylhydrazine under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorines on the benzyl or phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with nucleophiles replacing the chlorines.

Scientific Research Applications

2-[(3,4-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(3,4-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s hydrazone moiety can form reactive intermediates that interact with cellular components, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(3,4-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4-dichlorophenyl)hydrazone
  • **2-[(3,4-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,6-dichlorophenyl)hydrazone
  • **2-[(3,4-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-tribromophenyl)hydrazone

Uniqueness

The uniqueness of 2-[(3,4-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of multiple chlorine atoms enhances its potential for various substitution reactions, while the indole and hydrazone moieties contribute to its biological properties.

Properties

IUPAC Name

[2-[(3,4-dichlorophenyl)methylsulfanyl]-1H-indol-3-yl]-(2,4,6-trichlorophenyl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12Cl5N3S/c22-12-8-16(25)20(17(26)9-12)29-28-19-13-3-1-2-4-18(13)27-21(19)30-10-11-5-6-14(23)15(24)7-11/h1-9,27H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGQZEXHLVZCIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)SCC3=CC(=C(C=C3)Cl)Cl)N=NC4=C(C=C(C=C4Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12Cl5N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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